3-[(3,4-dimethoxyphenyl)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
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Overview
Description
3-[(3,4-Dimethoxyphenyl)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione is a compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound is of interest due to its potential bioactive properties and its structural uniqueness, which allows it to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-dimethoxyphenyl)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione typically involves the reaction of 3,4-dimethoxybenzyl chloride with 4-prop-2-enyl-1H-1,2,4-triazole-5-thione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(3,4-Dimethoxyphenyl)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential antimicrobial and antifungal activities, making it a candidate for the development of new therapeutic agents.
Medicine: Due to its bioactive properties, it is being investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-[(3,4-dimethoxyphenyl)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with biological macromolecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s bioactive effects .
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound shares the triazole and methoxyphenyl groups but differs in its overall structure and properties.
3,4-Dimethoxyphenylacetone: Another compound with similar methoxyphenyl groups but lacks the triazole ring, leading to different chemical and biological properties.
3,4-Dimethoxyphenethylamine: This compound has a similar methoxyphenyl structure but is an amine rather than a triazole derivative.
Uniqueness
3-[(3,4-Dimethoxyphenyl)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione is unique due to its combination of a triazole ring and methoxyphenyl groups, which confer specific chemical reactivity and biological activity. This structural uniqueness allows it to interact with a wide range of biological targets, making it a versatile compound in scientific research.
Properties
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-4-7-17-13(15-16-14(17)20)9-10-5-6-11(18-2)12(8-10)19-3/h4-6,8H,1,7,9H2,2-3H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRKUJHDBCLRPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NNC(=S)N2CC=C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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